molecular formula C14H9F4N5O B5832302 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5832302
M. Wt: 339.25 g/mol
InChI Key: WVAJREBFTBXBBY-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its multiple fluorine atoms and heterocyclic structure

Properties

IUPAC Name

7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N5O/c1-6-4-10(11(17)18)23-14(19-6)21-12(22-23)13(24)20-9-3-2-7(15)5-8(9)16/h2-5,11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAJREBFTBXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the construction of the triazolopyrimidine core. One common approach is the cyclocondensation of appropriately substituted 1,3-dicarbonyl compounds with amines under acidic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethylating agents, and the phenyl group can be added through subsequent reactions with difluorophenyl derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atoms can make the compound resistant to oxidation, but under specific conditions, oxidation reactions can occur.

  • Reduction: : Reduction reactions are less common due to the stability imparted by the fluorine atoms.

  • Substitution: : Substitution reactions, particularly at the difluoromethyl group, can be achieved using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: : Nucleophiles such as Grignard reagents or electrophiles like alkyl halides.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorine atoms can impart unique properties to the resulting compounds, such as increased stability and bioactivity.

Biology

In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. It can serve as a probe to understand the interactions between fluorinated compounds and biological targets.

Medicine

In medicinal chemistry, this compound has potential applications in drug discovery. Its structural complexity and presence of fluorine atoms make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

Industry

In the industry, this compound can be used in the development of advanced materials, such as fluorinated polymers, which have applications in various high-performance materials.

Mechanism of Action

The mechanism by which 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects depends on its molecular targets and pathways. The presence of fluorine atoms can enhance the compound's binding affinity to specific biological targets, such as enzymes or receptors. The exact mechanism would need to be elucidated through detailed biochemical studies, but it likely involves interactions with key molecular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

  • 7-(Difluoromethyl)-N-(2,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific arrangement of fluorine atoms and the resulting electronic effects. These differences can lead to variations in biological activity and chemical reactivity compared to similar compounds.

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